molecular formula C15H14F2N2O4S2 B2823979 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide CAS No. 946215-24-3

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide

Cat. No. B2823979
CAS RN: 946215-24-3
M. Wt: 388.4
InChI Key: MXERVHLRINITLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group and an isothiazolidin-2-yl group attached to the same carbon atom. The presence of two fluorine atoms on the benzene ring would also be a distinguishing feature.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, benzenesulfonamides can undergo a variety of reactions including substitution reactions, oxidation reactions, and others.

Scientific Research Applications

Cyclooxygenase-2 Inhibitors

A study explored the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom was found to notably increase COX1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor, which is currently in clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antimycobacterial Activity

Another research focused on the synthesis of novel thiourea derivatives bearing a benzenesulfonamide moiety. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with some showing significant antimycobacterial effects. This study highlighted the structure-activity relationships within these compounds (Ghorab et al., 2017).

Antitumor and Molecular Docking Studies

Research on sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and their C-nucleoside derivatives indicated considerable cytotoxic effects against breast and cervix carcinoma cell lines. Molecular docking studies were conducted to optimize these compounds as potential protein tyrosine kinase (PTK) inhibitors (Kamel et al., 2010).

Kynurenine 3-Hydroxylase Inhibitors

A study developed N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, demonstrating high-affinity in vitro and effectively blocking the enzyme's activity in vivo. These compounds are valuable for investigating the kynurenine pathway's role in neuronal injury (Röver et al., 1997).

HIF-1 Pathway Inhibitors for Cancer Therapy

Research into 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide revealed its potential as a small molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway, offering insights into modifying the chemotype for cancer therapeutic development (Mun et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Mechanism of Action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with CDK2 . By inhibiting CDK2, the compound could potentially halt cell division and proliferation, which could have therapeutic implications in conditions characterized by uncontrolled cell growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4S2/c16-11-5-6-14(17)15(9-11)25(22,23)18-12-3-1-4-13(10-12)19-7-2-8-24(19,20)21/h1,3-6,9-10,18H,2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXERVHLRINITLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide

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